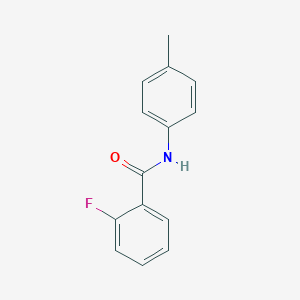![molecular formula C19H15FN2O B246201 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide, also known as FPB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPB is a small molecule that belongs to the class of benzamides and has a molecular weight of 343.39 g/mol.
作用機序
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide exerts its biological effects by binding to specific targets in cells and altering their function. 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been found to bind to enzymes such as histone deacetylases and protein kinases, which are involved in various cellular processes such as gene expression, cell cycle regulation, and signal transduction. By inhibiting these enzymes, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can modulate cellular pathways and affect cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation. In viral infections, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been found to inhibit the replication of viruses by targeting specific viral proteins.
実験室実験の利点と制限
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for certain targets. However, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide also has some limitations, such as its low solubility in water and limited stability in biological fluids. These limitations can affect the bioavailability and pharmacokinetics of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide in vivo and may require the use of specialized formulations or delivery methods.
将来の方向性
There are several future directions for the research and development of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. Another direction is the identification of new targets and pathways that can be modulated by 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. Additionally, the development of new formulations and delivery methods for 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide could improve its bioavailability and pharmacokinetics in vivo. Finally, the evaluation of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide in preclinical and clinical studies could provide valuable insights into its safety and efficacy as a therapeutic agent.
合成法
The synthesis of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves a multi-step process that includes the reaction of 4-(pyridin-4-ylmethyl)aniline with 2-fluorobenzoyl chloride in the presence of a base to form the intermediate product, which is then subjected to further reactions to obtain the final product. The purity and yield of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can be improved by using different solvents, reaction conditions, and purification methods.
科学的研究の応用
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In addition, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has shown potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has also been investigated for its ability to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus.
特性
分子式 |
C19H15FN2O |
|---|---|
分子量 |
306.3 g/mol |
IUPAC名 |
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H15FN2O/c20-18-4-2-1-3-17(18)19(23)22-16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h1-12H,13H2,(H,22,23) |
InChIキー |
JMKNLRBTYWYNDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)


![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)
![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)
